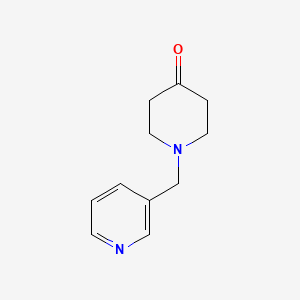
1-(pyridin-3-ylmethyl)piperidin-4-one
Cat. No. B1368170
Key on ui cas rn:
41661-57-8
M. Wt: 190.24 g/mol
InChI Key: OTULPMPRCARKLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04053615
Procedure details


72 Grams of sodium hydride (50% dispersion in oil) were added to 1.5 liters of sodium dried benzene and the suspension formed was refluxed. 137.61 grams of 3-[N,N-di(2-methoxycarbonylethyl)aminomethyl]pyridine were added dropwise to the refluxing sodium hydride suspension in benzene and the solution was heated for a further 21/2 hours. 500 Milliliters of concentrated hydrochloric acid was added carefully. The mixture was filtered, separated and the acid layer combined with a further 200 milliliters of concentrated hydrochloric acid and refluxed for 18 hours. Solid sodium carbonate was added till the solution had a pH of 8. The mixture was filtered and the solution treated with benzene. The benzene extracts were combined, dried over magnesium sulphate and the solvent was evaporated to give 66.58 grams of N-(3-pyridylmethyl)-4-piperidone.


Name
3-[N,N-di(2-methoxycarbonylethyl)aminomethyl]pyridine
Quantity
137.61 g
Type
reactant
Reaction Step Two




Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+].[Na].COC([CH2:8][CH2:9][N:10]([CH2:17][C:18]1[CH:19]=[N:20][CH:21]=[CH:22][CH:23]=1)[CH2:11][CH2:12][C:13]([O:15]C)=O)=O.Cl>C1C=CC=CC=1>[N:20]1[CH:21]=[CH:22][CH:23]=[C:18]([CH2:17][N:10]2[CH2:9][CH2:8][C:13](=[O:15])[CH2:12][CH2:11]2)[CH:19]=1 |f:0.1,^1:2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
1.5 L
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
Step Two
|
Name
|
3-[N,N-di(2-methoxycarbonylethyl)aminomethyl]pyridine
|
|
Quantity
|
137.61 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)CCN(CCC(=O)OC)CC=1C=NC=CC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the suspension formed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was heated for a further 21/2 hours
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 18 hours
|
|
Duration
|
18 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Solid sodium carbonate was added till the solution
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the solution treated with benzene
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CC(=CC=C1)CN1CCC(CC1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 66.58 g | |
| YIELD: CALCULATEDPERCENTYIELD | 71.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
